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molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Cat. No. B613801
M. Wt: 150.14 g/mol
InChI Key: OLAFFPNXVJANFR-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A mixture of 2,4-diamino-6-hydroxypyrimidine (300 g, 2.37 mol), chloroacetaldehyde (50% aq. solution, 382 g, 2.43 mol, 303 mL, 1.02 eq.), sodium acetate (195 g, 2.37 mol), DMF (2.5 L), and water (360 mL) was stirred mechanically at rt for 2 days. The resulting solid was collected by filtration, and washed with water (50 mL×3). The mother liquor was concentrated to give additional material which was washed with water (50 mL×3). The combined solid materials were recrystallized from MeOH to give the title compound as a white powder (186 g, 52% yield, HPLC purity: 100%). tR: 2.21 min. 1H-NMR (DMSO-d6) δ 11.00 (br. s, 1H), 10.33 (br. s, 1H), 6.63 (q, 1H), 6.21 (q, 1H), 6.12 (br. s, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
303 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([OH:9])[N:3]=1.Cl[CH2:11][CH:12]=O.C([O-])(=O)C.[Na+].CN(C=O)C>O>[NH2:1][C:2]1[NH:3][C:4](=[O:9])[C:5]2[CH:12]=[CH:11][NH:8][C:6]=2[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)O
Name
Quantity
303 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
195 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.5 L
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred mechanically at rt for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
to give additional material which
WASH
Type
WASH
Details
was washed with water (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined solid materials were recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1NC(C2=C(N1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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